molecular formula C24H23NO3 B1455064 Di-desfluoro Ezetimibe CAS No. 1251741-03-3

Di-desfluoro Ezetimibe

Número de catálogo: B1455064
Número CAS: 1251741-03-3
Peso molecular: 373.4 g/mol
Clave InChI: IJEWIYYVWUMFCU-XPWALMASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Di-desfluoro Ezetimibe is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di-desfluoro Ezetimibe typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.

    Introduction of Substituents: The hydroxy and phenyl groups can be introduced through various substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The hydroxy groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Aplicaciones Científicas De Investigación

Introduction to Di-desfluoro Ezetimibe

This compound is a derivative of Ezetimibe, a cholesterol absorption inhibitor used primarily in the management of hyperlipidemia. Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of cholesterol and phytosterols. This compound has garnered attention due to its potential applications in various therapeutic areas, especially concerning lipid management and cardiovascular health.

Cholesterol Management

This compound is primarily utilized for its lipid-lowering properties. It is indicated for:

  • Primary Hyperlipidemia : Used alone or in combination with statins to reduce total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B).
  • Mixed Hyperlipidemia : Effective when combined with fenofibrate to manage elevated cholesterol levels.
  • Homozygous Familial Hypercholesterolemia : Used in conjunction with statins to achieve significant reductions in LDL-C levels .

Combination Therapies

The efficacy of this compound is enhanced when used in fixed-dose combinations with other lipid-lowering agents, such as statins. Studies have shown that these combinations can lead to:

  • Improved patient adherence due to simplified dosing regimens.
  • Greater reductions in LDL-C levels compared to monotherapy.
  • Enhanced overall safety profiles .

Cardiovascular Disease Prevention

Research indicates that effective management of cholesterol levels using this compound may contribute to the prevention of cardiovascular diseases. The IMPROVE-IT trial highlighted that patients receiving combination therapy experienced better cardiovascular outcomes compared to those on statin monotherapy .

Potential Anti-inflammatory Effects

Emerging studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation, such as atherosclerosis. This aspect is still under investigation but presents a promising area for future research.

Pharmacokinetics and Mechanism of Action

This compound operates at the brush border of the small intestine, where it inhibits the NPC1L1 protein, thereby reducing intestinal cholesterol absorption. This mechanism leads to decreased hepatic cholesterol stores and increased clearance from the bloodstream. The pharmacokinetic profile indicates that it does not require pancreatic function for its activity, making it suitable for a broader range of patients .

Table 1: Summary of Key Clinical Trials Involving this compound

Study NameObjectiveDesignResults
IMPROVE-ITEvaluate cardiovascular outcomesRandomized controlCombination therapy significantly reduced major cardiovascular events compared to statin alone .
MRS-ROZEAssess bioequivalence with rosuvastatinDouble-blindHigher LDL-C target achieved in combination group (87-95%) vs. monotherapy (64-87%) .
FDC StudyInvestigate pharmacokinetic interactionsOpen-labelNo significant drug-drug interactions observed, confirming safety of combination therapies .

Case Study Insights

A notable case study involved patients with homozygous familial hypercholesterolemia who were treated with this compound alongside atorvastatin. The results demonstrated a significant reduction in LDL-C levels by approximately 20%, showcasing its potency in severe dyslipidemia cases .

Mecanismo De Acción

The mechanism of action of Di-desfluoro Ezetimibe would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

    Penicillin: Another azetidinone with antibiotic properties.

    Cephalosporins: A class of β-lactam antibiotics similar to penicillin.

    Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.

Uniqueness

Di-desfluoro Ezetimibe is unique due to its specific substituents and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to other azetidinones.

Propiedades

Número CAS

1251741-03-3

Fórmula molecular

C24H23NO3

Peso molecular

373.4 g/mol

Nombre IUPAC

(3R,4S)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]-1-phenylazetidin-2-one

InChI

InChI=1S/C24H23NO3/c26-20-13-11-18(12-14-20)23-21(15-16-22(27)17-7-3-1-4-8-17)24(28)25(23)19-9-5-2-6-10-19/h1-14,21-23,26-27H,15-16H2/t21-,22+,23-/m1/s1

Clave InChI

IJEWIYYVWUMFCU-XPWALMASSA-N

SMILES

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

SMILES isomérico

C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

SMILES canónico

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.